![molecular formula C16H17BrN2O3 B267355 5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide](/img/structure/B267355.png)
5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide is a synthetic compound that has shown potential in scientific research. It is commonly referred to as BAY 73-6691 and is classified as a selective and potent inhibitor of phosphodiesterase 9 (PDE9).
Mecanismo De Acción
BAY 73-6691 selectively inhibits 5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide, an enzyme that breaks down cyclic guanosine monophosphate (cGMP). By inhibiting 5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide, BAY 73-6691 increases cGMP levels, which can lead to increased blood flow and improved cognitive function.
Biochemical and Physiological Effects:
Studies have shown that BAY 73-6691 can improve cognitive function in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects. Additionally, BAY 73-6691 has been shown to improve cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BAY 73-6691 in lab experiments is its selectivity for 5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide, which reduces the potential for off-target effects. However, its potency may also be a limitation, as high concentrations may be required to achieve the desired effects. Additionally, the cost of BAY 73-6691 may be prohibitive for some research groups.
Direcciones Futuras
There are several potential future directions for research on BAY 73-6691. One area of interest is its potential use in combination with other drugs for the treatment of neurological and psychiatric disorders. Another area of interest is the development of more potent and selective 5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide inhibitors based on the structure of BAY 73-6691. Finally, further studies are needed to fully understand the mechanism of action of BAY 73-6691 and its potential effects on other physiological systems.
Métodos De Síntesis
The synthesis of BAY 73-6691 involves several steps, starting with the reaction of 5-bromo-2-furancarboxylic acid with thionyl chloride to form 5-bromo-2-furancarbonyl chloride. This intermediate is then reacted with 3-(sec-butylamino)benzoic acid to form the key intermediate, 5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide. The final product is obtained after purification and characterization.
Aplicaciones Científicas De Investigación
BAY 73-6691 has been extensively studied for its potential use in treating various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been investigated for its potential use in the treatment of cardiovascular diseases, such as heart failure and hypertension.
Propiedades
Nombre del producto |
5-bromo-N-{3-[(sec-butylamino)carbonyl]phenyl}-2-furamide |
---|---|
Fórmula molecular |
C16H17BrN2O3 |
Peso molecular |
365.22 g/mol |
Nombre IUPAC |
5-bromo-N-[3-(butan-2-ylcarbamoyl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C16H17BrN2O3/c1-3-10(2)18-15(20)11-5-4-6-12(9-11)19-16(21)13-7-8-14(17)22-13/h4-10H,3H2,1-2H3,(H,18,20)(H,19,21) |
Clave InChI |
RFGBJKMOWUTFBA-UHFFFAOYSA-N |
SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)Br |
SMILES canónico |
CCC(C)NC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=C(O2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.